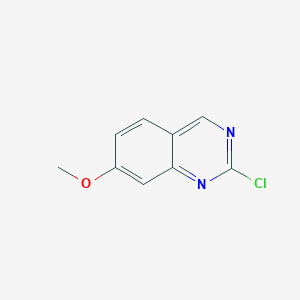

2-Chloro-7-methoxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOXOMXNWRXDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307206 | |

| Record name | 2-Chloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-15-1 | |

| Record name | 2-Chloro-7-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-7-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazoline: Properties, Synthesis, and Reactivity

The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a quintessential "privileged structure" in the landscape of medicinal chemistry.[1][2] Its rigid, planar framework, featuring nitrogen atoms that serve as key hydrogen bond acceptors, provides an ideal template for molecular recognition by a diverse array of biological targets.[1][2] This has led to the development of numerous quinazoline-containing compounds with significant therapeutic potential, including applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3]

Among the vast library of quinazoline derivatives, this compound emerges as a strategically important intermediate. The chloro substituent at the 2-position acts as a versatile synthetic handle, enabling a range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the characteristic reactivity of this compound, grounding its utility as a valuable building block in modern organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, its fundamental properties can be compiled from supplier information and predicted based on established principles of physical organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 953039-15-1 | Supplier Data |

| Molecular Formula | C₉H₇ClN₂O | Calculated |

| Molecular Weight | 194.62 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Not reported. Expected to be a solid with a defined melting point, similar to related chloro-methoxy quinazolines. | - |

| Boiling Point | Not reported. Likely high due to its aromatic and polar nature. | - |

| Solubility | Not reported. Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO). | Based on general solubility of similar heterocycles. |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | Supplier Data |

Spectroscopic Characterization Profile (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Key features would include:

-

A singlet for the methoxy group protons around 3.9-4.1 ppm.

-

Signals corresponding to the three protons on the benzene ring portion of the quinazoline core. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be indicative of their relative positions.

-

A singlet for the proton at the C4 position of the quinazoline ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms. Diagnostic peaks would include:

-

The methoxy carbon signal around 55-60 ppm.

-

Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the carbons of the bicyclic system. The carbons attached to the chloro (C2) and methoxy (C7) groups will have characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to its functional groups.[4]

-

C=N stretching: Strong absorption band in the 1620-1550 cm⁻¹ region, characteristic of the quinazoline ring.

-

C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl-alkyl ether (methoxy group) around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

-

C-Cl stretching: Absorption in the 850-550 cm⁻¹ region, though it may be difficult to assign definitively.

-

Aromatic C-H stretching: Bands appearing just above 3000 cm⁻¹.[4]

-

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Synthesis of this compound

A robust and widely adopted method for the synthesis of 2-chloroquinazolines involves the chlorination of the corresponding quinazolin-2(1H)-one precursor. This transformation is typically achieved with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5] The precursor, 7-methoxyquinazolin-2(1H)-one, can be synthesized from commercially available starting materials like 2-amino-4-methoxybenzoic acid.

Experimental Protocol: Chlorination of 7-Methoxyquinazolin-2(1H)-one

This protocol is based on established procedures for the chlorination of similar quinazolinone systems.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating species.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. After completion, allow the mixture to cool to room temperature. b. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed in a well-ventilated fume hood. c. The crude product often precipitates as a solid. Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

-

Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. b. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the chloro substituent at the C2 position. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This SNAr reaction is a cornerstone of quinazoline chemistry, allowing for the introduction of diverse functional groups.

-

Causality of Reactivity: The nitrogen atoms at positions 1 and 3 of the quinazoline ring withdraw electron density from the pyrimidine ring carbons, particularly C2 and C4. This makes C2 electron-deficient and highly susceptible to attack by nucleophiles. The resulting anionic intermediate (Meisenheimer complex) is stabilized by the delocalization of the negative charge onto these electronegative nitrogen atoms.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

Amines: Primary and secondary amines (aliphatic and aromatic) react to form 2-aminoquinazoline derivatives.

-

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields 2-alkoxy/aryloxyquinazolines.

-

Thiols: Thiolates react to produce 2-thioether derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent.

-

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinazoline, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

-

-

Synthetic Utility: This reaction allows for the straightforward installation of aryl, heteroaryl, or vinyl groups at the 2-position, providing access to a vast chemical space of complex quinazoline derivatives.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block for the synthesis of more complex molecules with potential biological activity. Its value lies in the predictable and versatile reactivity of the C2-chloro group.

-

Kinase Inhibitors: The 4-anilinoquinazoline scaffold is famous for its role in targeted cancer therapy as tyrosine kinase inhibitors (TKIs).[3] While this compound is a 2-chloro derivative, the general principles of using the quinazoline core to target ATP-binding sites of kinases are relevant. The 7-methoxy group can also play a role in modulating solubility and binding interactions.

-

Scaffold for Library Synthesis: The ease of functionalization via SNAr and cross-coupling reactions makes this compound an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. By reacting it with a diverse set of amines, alcohols, and boronic acids, researchers can rapidly generate hundreds of unique analogues to probe structure-activity relationships.

Conclusion

This compound is a valuable and versatile heterocyclic building block. While detailed experimental characterization is sparse in the literature, its synthesis is readily achievable through well-established chlorination protocols. Its chemical behavior is dominated by the electrophilic nature of the C2 position, making it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For medicinal chemists and synthetic organic chemists, this compound represents a key intermediate for accessing novel and structurally diverse quinazoline derivatives, fueling the ongoing exploration of this privileged scaffold in the quest for new therapeutic agents.

References

- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.

- Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.

- Google Patents. (2012). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. CN102358811A.

- PubChem. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline. National Center for Biotechnology Information.

- Google Patents. (2021). High-purity quinoline derivative and method for manufacturing same. US11186547B2.

- Google Patents. (2016). Process of Preparing a Quinazoline Derivative. US20160200688A1.

- Google Patents. (2012). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. KR101114134B1.

- PubChemLite. (n.d.). 2-chloro-7-methoxyquinoline-3-methanol (C11H10ClNO2).

- MySkinRecipes. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbonitrile.

- PubChemLite. (n.d.). 2-chloro-7-methoxy-4-phenylquinoline (C16H12ClNO).

- PubChemLite. (n.d.). 2-chloro-8-fluoro-7-methoxyquinoline (C10H7ClFNO).

- SpectraBase. (n.d.). 2-chloro-7-methoxy-3-(4-methoxyphenyl)quinoline.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 786.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- Neogi, K., et al. (2020). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 13(10), 100821.

- ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid? What is its m.p? chlorination of this compound by thionylchloride?

- Semantic Scholar. (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.

- Le, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1147.

- De la Mora-Gálvez, C., et al. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2022(2), M1382.

- ResearchGate. (n.d.). Unprecedented Formation of 2‐Chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide via Oxidation‐Chlorination Reaction Using Oxone: A Combination of Synthesis and 1D‐2D NMR Studies.

- Google Patents. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.

Sources

2-Chloro-7-methoxyquinazoline CAS number and IUPAC name

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazoline: A Keystone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal foundation for the rational design of potent and selective therapeutic agents. Within this esteemed class of heterocycles, this compound has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 7-position offers a precise handle for synthetic elaboration, enabling its incorporation into complex molecules targeting critical disease pathways.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the rigorous methods required for its characterization, providing a comprehensive resource for its effective utilization in research and development.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. This compound is registered under CAS Number 953039-15-1 .[1] Its formal IUPAC name is This compound .[1]

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The methoxy group, for instance, can influence solubility and metabolic stability, while the chloro group is the primary site for synthetic modification.[2] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 953039-15-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇ClN₂O | Chemically Derived |

| Molecular Weight | 194.62 g/mol | Chemically Derived |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the construction of the quinazolinone core followed by chlorination. While a direct synthesis for this specific isomer is not detailed in the provided results, a scientifically plausible route can be constructed based on established quinazoline chemistry.[3][4][5]

Proposed Synthetic Pathway

A common and effective approach begins with appropriately substituted anthranilic acid derivatives. In this case, 2-amino-4-methoxybenzoic acid serves as an ideal starting material.

Step-by-Step Experimental Protocol:

-

Step 1: Cyclization to form the Quinazolinone Core.

-

Procedure: 2-amino-4-methoxybenzoic acid is reacted with formamide at elevated temperatures (typically 150-180°C).

-

Causality: Formamide serves as the source for the additional carbon and nitrogen atoms needed to close the pyrimidine ring. The high temperature drives the condensation and subsequent cyclization reaction, eliminating water to form 7-methoxyquinazolin-4(3H)-one. This is a well-established method for constructing the foundational quinazolinone system.

-

-

Step 2: Chlorination of the Quinazolinone.

-

Procedure: The resulting 7-methoxyquinazolin-4(3H)-one is refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.

-

Causality: Phosphorus oxychloride is a powerful reagent used to convert the hydroxyl group of the quinazolinone tautomer into a chloro group, thereby forming the desired 2,4-dichloro-7-methoxyquinazoline intermediate. The tertiary amine acts as a catalyst and acid scavenger.

-

-

Step 3: Selective Reduction (Dechlorination).

-

Procedure: The 2,4-dichloro intermediate is then subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or by using a reducing agent like zinc dust in acetic acid.

-

Causality: The chlorine atom at the 4-position is generally more reactive and susceptible to nucleophilic substitution or reduction than the one at the 2-position.[6] This differential reactivity is a cornerstone of quinazoline chemistry, allowing for selective functionalization and the targeted synthesis of the 2-chloro isomer.

-

-

Step 4: Work-up and Purification.

-

Procedure: Following the reaction, the mixture is cooled and carefully poured into ice-water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

-

Causality: The precipitation step quenches the reaction and separates the organic product from inorganic byproducts. Purification is critical to remove any unreacted starting materials or side-products, ensuring the high purity required for subsequent applications in drug synthesis.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Part 3: Application in Drug Discovery - A Gateway to Kinase Inhibition

The true value of this compound lies in its role as a strategic intermediate for creating potent kinase inhibitors. The chloro group at the 2-position is an excellent leaving group, readily displaced by nucleophiles such as amines. This reactivity is heavily exploited in the synthesis of targeted cancer therapeutics.

Mechanism of Action: Targeting Tyrosine Kinases

Many cancers are driven by the aberrant activity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These enzymes play crucial roles in cell signaling pathways that control cell growth, proliferation, and angiogenesis. Quinazoline-based molecules have been successfully developed to inhibit these kinases by competing with ATP at the enzyme's active site.

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution reaction where the 2-chloro group of the quinazoline core is displaced by the amino group of a carefully selected aniline derivative.[6][7] The 7-methoxy group, meanwhile, can form key hydrogen bonds or occupy hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

Signaling Pathway Context

Caption: Role of quinazoline inhibitors in blocking oncogenic signaling.

Part 4: Analytical Quality Control - Ensuring Purity and Identity

For any intermediate used in pharmaceutical synthesis, rigorous quality control is non-negotiable. A multi-pronged analytical approach is required to confirm the identity and purity of this compound.

Key Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with characteristic chemical shifts and coupling patterns confirming the substitution pattern.

-

¹³C NMR: Used to identify all unique carbon atoms in the molecule, confirming the presence of the quinazoline core and the methoxy group.

-

-

Mass Spectrometry (MS):

-

Purpose: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: The primary method for determining the purity of the compound. An HPLC method, typically using a C18 reverse-phase column with a UV detector, is developed to separate the target compound from any impurities or starting materials. Purity is reported as a percentage based on the area of the product peak relative to the total peak area.

-

Quality Control Workflow

Caption: Standardized quality control workflow for intermediates.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational design in medicinal chemistry. Its carefully arranged functional groups provide a versatile platform for the synthesis of highly targeted therapeutics, particularly in the field of oncology. Understanding its synthesis, reactivity, and the rigorous analytical methods required for its characterization is essential for any scientist seeking to leverage the power of the quinazoline scaffold. This guide has provided a comprehensive framework for that understanding, grounding theoretical knowledge in practical application and causality.

References

- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- PubChem. (n.d.). 2-Chloro-7-methoxy-quinazoline-4-carboxylic acid.

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- LookChem. (n.d.). Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline.

- ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline.

- PubChem. (n.d.). 2-Chloro-7-methoxy-4-methylquinoline.

- PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- European Journal of Medicinal Chemistry. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.

- Molecules. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- Bioorganic & Medicinal Chemistry. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- Journal of the Brazilian Chemical Society. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.

Sources

- 1. This compound CAS#: 953039-15-1 [amp.chemicalbook.com]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 5. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Chloroquinazoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Among its derivatives, the 2-chloroquinazoline motif serves as a crucial intermediate and a key pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the 2-chloroquinazoline scaffold, with a focus on its applications in drug discovery. We will delve into its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by an exploration of the underlying mechanisms of action and relevant signaling pathways. Furthermore, this guide will detail the synthetic strategies for accessing 2-chloroquinazoline derivatives and elucidate the critical structure-activity relationships that govern their biological effects. Practical, step-by-step protocols for synthesis and biological evaluation are also provided to enable researchers to apply this knowledge in their own drug discovery endeavors.

Introduction: The Ascendancy of the Quinazoline Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the quinazoline scaffold has emerged as a "privileged structure"[1]. This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, is a versatile template for interacting with a wide range of biological targets. The inherent structural features of quinazoline, including its planarity and the presence of nitrogen atoms capable of hydrogen bonding, make it an ideal framework for designing potent and selective modulators of enzyme and receptor functions.

The therapeutic potential of quinazoline derivatives is well-established, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this core structure for the treatment of various cancers[2][3]. The 2-chloroquinazoline moiety, in particular, represents a highly reactive and versatile intermediate in the synthesis of a multitude of biologically active molecules. The chlorine atom at the C2 position acts as a convenient leaving group, allowing for facile nucleophilic substitution and the introduction of diverse functionalities, thereby enabling the exploration of a broad chemical space to optimize pharmacological properties.

Diverse Biological Activities of the 2-Chloroquinazoline Scaffold

The 2-chloroquinazoline scaffold has been extensively explored as a foundation for the development of agents targeting a spectrum of diseases. Its derivatives have demonstrated significant efficacy in several therapeutic areas.

Anticancer Activity: A Cornerstone of 2-Chloroquinazoline Research

The most prominent application of the 2-chloroquinazoline scaffold lies in the development of anticancer agents. These compounds exert their effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 2-chloroquinazoline derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and mutations of these kinases are hallmarks of many cancers[1][4].

-

EGFR and VEGFR-2 Dual Inhibition: The simultaneous inhibition of EGFR and VEGFR-2 is a promising strategy to achieve synergistic antitumor activity and overcome resistance[1][5]. Novel 2-chloro-4-anilino-quinazolines have been synthesized and shown to be potent dual inhibitors of both EGFR and VEGFR-2[1][5]. The aniline moiety at the 4-position plays a crucial role in binding to the kinase domain.

Below is a diagram illustrating the general mechanism of action of 2-chloroquinazoline-based RTK inhibitors.

Caption: Mechanism of RTK inhibition by 2-chloroquinazoline derivatives.

2.1.2. DNA Intercalation and Binding

Beyond kinase inhibition, some 2-chloro-4-anilinoquinazoline derivatives have been shown to interact with DNA. The planar aromatic system of the quinazoline core allows these molecules to intercalate between DNA base pairs or bind to the grooves of the DNA helix, thereby interfering with DNA replication and transcription and inducing cytotoxicity in cancer cells[2][6].

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 2-chloroquinazoline have demonstrated significant anti-inflammatory properties.

2.2.1. Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of some 2-chloro-4-(arylamino)quinazoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, these compounds can reduce inflammation and associated pain.[7]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-chloroquinazoline scaffold has shown promise in this area.

2.3.1. Broad-Spectrum Antibacterial Activity

Certain 2-substituted quinazoline derivatives have displayed broad-spectrum antibacterial activity against a variety of bacterial strains[8]. The proposed mechanism for some of these compounds involves the inhibition of bacterial RNA transcription and translation[8].

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of biologically active 2-chloroquinazoline derivatives typically involves a multi-step process, with the generation of the 2,4-dichloroquinazoline intermediate being a key step.

General Synthetic Pathway

A common synthetic route starts from anthranilic acid derivatives. The general workflow is outlined below:

Caption: General synthetic workflow for 2-chloro-4-aminoquinazoline derivatives.

3.1.1. Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from a literature procedure[7].

-

Reactants: A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 3 mL per gram of dione) is prepared in a round-bottom flask.

-

Catalyst: N,N-dimethylaniline (0.3 mL per gram of dione) is added as a catalyst.

-

Reflux: The reaction mixture is refluxed for 5 hours.

-

Work-up: After cooling to room temperature, the mixture is carefully poured into ice-cold water with constant stirring.

-

Isolation: The resulting precipitate is filtered, washed thoroughly with distilled water, and dried to yield the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.

3.1.2. Experimental Protocol: Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

This protocol is a general procedure based on literature reports[7].

-

Reactants: The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate (1 equivalent) is dissolved in isopropanol.

-

Nucleophile: The appropriate aniline derivative (1 equivalent) is added to the solution.

-

Reflux: The reaction mixture is refluxed for 6 hours.

-

Isolation: After cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold isopropanol, and dried to afford the final 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloroquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the appended functionalities.

Table 1: Key SAR Observations for 2-Chloro-4-anilinoquinazoline Derivatives as Kinase Inhibitors

| Position | Substituent/Feature | Impact on Activity | Reference |

| Aniline Moiety (C4) | Hydrogen bond donor at the para position | Crucial for interaction with conserved amino acids in the kinase binding site. | [1][5] |

| Aniline Moiety (C4) | Electron-withdrawing groups | Generally enhances inhibitory activity. | [9] |

| Quinazoline Ring (C6, C7) | Methoxy groups | Often improves potency and pharmacokinetic properties. | [7] |

| Quinazoline Ring (C6) | Chlorine atom | Frequently enhances anticancer activity. | [10] |

Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized 2-chloroquinazoline derivatives, a series of in vitro and in vivo assays are employed.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

4.1.1. Step-by-Step Protocol

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

4.2.1. Step-by-Step Protocol

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

-

Compound Incubation: The test compounds are pre-incubated with the enzyme for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the test compound. The IC₅₀ value is then determined.

Conclusion and Future Perspectives

The 2-chloroquinazoline scaffold remains a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. The extensive research into its anticancer properties, particularly as kinase inhibitors, has already yielded significant clinical successes. Future research will likely focus on further optimizing the selectivity and potency of these compounds, exploring novel mechanisms of action, and expanding their therapeutic applications to other disease areas. The strategic modification of the 2-chloroquinazoline core, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for the discovery of next-generation medicines to address unmet medical needs.

References

- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (URL: )

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: )

- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (URL: )

- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors | Request PDF - ResearchG

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: )

- Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed. (URL: )

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: )

- Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development - Benchchem. (URL: )

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the Role of 2-Chloro-7-methoxyquinazoline in Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in numerous natural alkaloids and has been extensively explored by scientists, leading to the discovery of compounds with a vast array of biological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-microbial properties.[3][4][5] The stability of the quinazoline nucleus and its ability to present substituents in a well-defined three-dimensional space make it an ideal foundation for designing targeted therapeutics.[1]

Within this important class of heterocycles, This compound has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern provides a reactive handle for molecular diversification while simultaneously incorporating a key modulating group. This guide provides a detailed exploration of the synthesis, reactivity, and pivotal role of this compound in the development of modern therapeutics, with a primary focus on its application in the design of protein kinase inhibitors.

Strategic Importance of the Chloro and Methoxy Substituents

The utility of this compound in drug design is not accidental; it is a direct result of the specific functionalities at the C2 and C7 positions.

-

The 2-Chloro Group: A Gateway for Diversification The chlorine atom at the C2 position is the molecule's primary reactive center. The electron-withdrawing nature of the adjacent nitrogen atoms makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles, most commonly substituted amines (anilines), to generate libraries of new chemical entities.[6][7] This late-stage functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

-

The 7-Methoxy Group: A Modulator of Potency and Properties The methoxy group at the C7 position plays a more nuanced but equally critical role. It influences the molecule's overall electronics and physicochemical properties, such as solubility and lipophilicity.[8] In the context of kinase inhibition, the 7-methoxy group can form specific hydrogen bonds or van der Waals interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket, thereby enhancing binding affinity and modulating the selectivity profile of the final compound.[9]

Synthesis and Core Reactivity

The primary value of this compound lies in its predictable reactivity, which serves as the foundation for synthesizing more complex drug candidates.

General Reactivity Pathway

The dominant reaction pathway for this scaffold is the nucleophilic aromatic substitution at the C2 position. This reaction is highly efficient and tolerant of a wide range of functional groups on the incoming nucleophile, making it an ideal method for building molecular complexity.

Caption: General SNAr reaction of this compound.

Pivotal Application: A Scaffold for Protein Kinase Inhibitors

The most significant application of this compound is in the development of protein kinase inhibitors for cancer therapy.[9] Protein kinases are a large family of enzymes that regulate nearly all aspects of cellular life; their dysregulation is a hallmark of many cancers.[10]

Quinazoline-based molecules are excellent kinase inhibitors because their core structure effectively mimics the adenine ring of ATP, allowing them to bind to the enzyme's ATP pocket. The 4-anilino-quinazoline scaffold, in particular, has proven to be a highly successful template.[9] In this model:

-

The quinazoline nitrogen (N1) forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in place.

-

The 7-methoxy group often extends into a solvent-accessible region, where it can be tailored to improve solubility or form additional favorable interactions.

-

The substituent introduced at the C2 position (via the displacement of chlorine) projects into the ribose-binding pocket, where it can be modified to enhance potency and achieve selectivity for the target kinase over other kinases in the human kinome.

Case Study: Targeting EGFR and VEGFR-2

Many successful kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical drivers of tumor growth and angiogenesis.[6][11] Derivatives of 2-chloro-quinazoline are prominent in this area. Research has shown that novel 2-chloro-4-anilino-quinazoline derivatives can act as potent dual inhibitors of both EGFR and VEGFR-2, a strategy that may offer synergistic antitumor activity and help overcome drug resistance.[6]

The table below summarizes representative data for such compounds, illustrating the optimization of the aniline moiety attached at the C4 position (note: the core scaffold in these examples is 2-chloro-quinazoline, demonstrating the principle that is directly applicable to the 7-methoxy analog).

| Compound ID | Aniline Substituent (R) | Target Kinase | Inhibitory Activity (IC₅₀, µM) |

| Prototype 7 | Phenyl | EGFR | 1.83 |

| VEGFR-2 | 0.96 | ||

| Derivative 8o | 4-(4-methylpiperazin-1-yl)carbonylphenyl | EGFR | 0.16 |

| VEGFR-2 | 0.14 | ||

| Data synthesized from Barbosa, C. et al. (2014)[6] |

These data highlight how modifications to the aniline ring, made possible by the reactivity of the chloro-quinazoline core, can dramatically improve potency against key oncogenic targets.

Experimental Protocol: Synthesis of a 4-Anilino-7-Methoxyquinazoline Derivative

This section provides a representative, step-by-step methodology for the synthesis of a 4-anilino-7-methoxyquinazoline derivative, a key step in the development of many kinase inhibitors. This protocol is based on established procedures for SNAr reactions on chloroquinazolines.[12]

Workflow Diagram

Caption: Experimental workflow for a typical SNAr coupling reaction.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

-

Solvent Addition: Add isopropanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting quinazoline.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product, typically an HCl salt, will often precipitate from the solution.

-

Workup: Collect the solid precipitate by vacuum filtration. Wash the solid with cold isopropanol followed by diethyl ether to remove any unreacted starting materials.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful and enabling tool in the hands of medicinal chemists. Its well-defined reactivity, coupled with the beneficial modulating effects of the methoxy group, has solidified its role as a premier scaffold for the rational design of targeted therapeutics. Its most profound impact has been in the field of oncology, providing the foundation for numerous kinase inhibitors that have advanced cancer treatment.[11][13] As drug discovery continues to evolve, the strategic use of such versatile and well-understood building blocks will remain essential for creating the next generation of innovative medicines.

References

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI.

- The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results.

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Omics Online.

- Chemistry and activity of quinazoline moiety: A systematic review study. (2020). Int J Pharm Chem Anal.

- A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2023). Ukaaz Publications.

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (N/A). Research Square.

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.

- 2-chloro-7-methoxyquinoxaline. (N/A). ChemSynthesis.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). NISCAIR Online Periodicals Repository.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.

- Quinazoline derivatives as kinases inhibitors and methods of use thereof. (2016). Google Patents.

- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). PubMed.

- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). ResearchGate.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2022). PubMed Central.

- VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.

- Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. (2017). PubMed Central.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. mdpi.com [mdpi.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. mdpi.com [mdpi.com]

- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

The Core Mechanism of Quinazoline-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive exploration of the mechanism of action for quinazoline-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to offer a synthesized understanding grounded in established scientific principles and field-proven insights. Here, we dissect the molecular interactions, structural features, and experimental validations that underpin the efficacy of this critical class of therapeutic agents.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, an aromatic heterocycle composed of a fused pyrimidine and benzene ring, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid, bicyclic nature provides an ideal framework for the precise spatial orientation of various substituents, enabling targeted interactions within the ATP-binding pocket of protein kinases.[2] This structural advantage has led to the successful development of numerous FDA-approved drugs targeting key kinases implicated in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The versatility of the quinazoline scaffold allows for chemical modifications at several positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline moiety, in particular, has emerged as a privileged scaffold for developing EGFR tyrosine kinase inhibitors (TKIs).[3]

Caption: The core chemical structure of the quinazoline scaffold.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The vast majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors.[4] They achieve their therapeutic effect by binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[4][5]

The binding of these inhibitors is typically characterized by key hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain.[6] For instance, in the case of EGFR inhibitors like gefitinib, the quinazoline core occupies the adenine-binding region, with the N1 atom of the quinazoline ring forming a crucial hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region.[1][7] Additionally, the N3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr790).[7]

Substituents at the 4-position of the quinazoline ring are directed towards the back of the ATP-binding site and engage in hydrophobic interactions, while substitutions at the 6 and 7-positions are typically solvent-exposed.[1] These interactions collectively contribute to the high affinity and specificity of the inhibitor for its target kinase.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement and Downstream Signaling Analysis

While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that the inhibitor engages its target within a cellular context and modulates the intended signaling pathway. Western blotting is a widely used and robust technique for this purpose. [8] Step-by-Step Protocol: Western Blot Analysis for Target Engagement [8][9]

-

Cell Culture and Treatment: Culture the appropriate cancer cell line (e.g., an EGFR-mutant NSCLC cell line for an EGFR inhibitor) and treat the cells with increasing concentrations of the quinazoline inhibitor for a specified time.

-

Cell Lysis: Harvest the cells and lyse them to extract the total protein.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) or a downstream substrate (e.g., phospho-Akt).

-

Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.

-

-

Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of the target protein. To ensure that the observed effect is not due to a decrease in the total amount of the protein, the membrane should also be probed with an antibody against the total (non-phosphorylated) form of the protein as a loading control.

A potent quinazoline-based kinase inhibitor is expected to cause a dose-dependent decrease in the phosphorylation of its target kinase and downstream signaling proteins. [8]

Conclusion

Quinazoline-based kinase inhibitors represent a highly successful class of targeted therapeutics, particularly in the field of oncology. Their mechanism of action is primarily centered on competitive inhibition at the ATP-binding site of key oncogenic kinases. The rigid quinazoline scaffold provides a versatile platform for designing both reversible and irreversible inhibitors with high potency and selectivity. A thorough understanding of their molecular interactions, coupled with rigorous experimental validation through in vitro and cell-based assays, is essential for the continued development of novel and effective quinazoline-based kinase inhibitors.

References

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.

- A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.

- Quinazoline derivative compound (11d)

- Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. Benchchem.

- Application Notes and Protocols for Kinase Activity Assays. Benchchem.

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.

- Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries.

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.

- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

- Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells.

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science Publishers.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel

- GSK3β Kinase Assay.

- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?.

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinazoline (CAS RN®: 953039-15-1), a key heterocyclic intermediate in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics, particularly in oncology. This document details the physicochemical properties, synthesis, chemical reactivity, and potential applications of this compound. It is designed to serve as an essential resource for researchers utilizing this building block in the design and synthesis of novel bioactive molecules. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

This compound is a solid, off-white compound at room temperature. Its fundamental properties are summarized in the table below. Proper handling and storage are critical for maintaining its integrity. The compound should be stored in a cool, dry place (2-8°C) under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| CAS Number | 953039-15-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly accessible literature, a robust and logical pathway can be engineered from established methods for analogous quinazolinones. The most field-proven approach involves the chlorination of the corresponding quinazolinone precursor, 7-methoxyquinazolin-2(1H)-one.

The rationale for this two-step approach is based on high-yield precedents for both the cyclization to form the quinazolinone core and the subsequent deoxychlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy in converting hydroxyl groups on heterocyclic rings into chlorides.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Methoxyquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-4(3H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) to the suspension. The use of a tertiary amine base can accelerate the reaction.[1]

-

Chlorination: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The mixture should become a clear solution.[3]

-

Work-up: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by washing with a saturated NaHCO₃ solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Spectroscopic Characterization (Predicted)

No definitive, published spectroscopic data for this compound is currently available. However, based on the analysis of its structure and data from analogous quinoline and quinazoline derivatives, a predicted set of spectral characteristics can be established to aid in its identification.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one singlet for the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | s | 1H | H4 | The proton at C4 is adjacent to two nitrogen atoms, resulting in significant deshielding. |

| ~7.85 | d | 1H | H5 | This proton is part of the benzene ring and shows a doublet due to coupling with H6. |

| ~7.20 | dd | 1H | H6 | This proton will appear as a doublet of doublets due to coupling with both H5 and H8. |

| ~7.10 | d | 1H | H8 | This proton is ortho to the electron-donating methoxy group, shifting it slightly upfield. |

| ~3.95 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C7 | Carbon bearing the electron-donating methoxy group, highly shielded. |

| ~161.5 | C2 | Carbon attached to chlorine and flanked by nitrogen, significantly deshielded. |

| ~155.0 | C8a | Quaternary carbon at the ring junction. |

| ~149.0 | C4 | Deshielded carbon adjacent to two nitrogen atoms. |

| ~128.5 | C5 | Aromatic CH carbon. |

| ~125.0 | C6 | Aromatic CH carbon. |

| ~118.0 | C4a | Quaternary carbon at the ring junction. |

| ~108.0 | C8 | Aromatic CH carbon ortho to the methoxy group, shielded. |

| ~56.0 | -OCH₃ | Methoxy carbon. |

Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194 and a characteristic M+2 peak at m/z 196 with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system activates the C2 position for attack by nucleophiles. This allows for the straightforward introduction of various functional groups.

-

Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) yields 2-amino-7-methoxyquinazoline derivatives. These reactions are typically performed in a polar solvent like isopropanol or DMF, often under reflux conditions.[1]

-

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can introduce ether or hydroxyl functionalities, though harsher conditions may be required compared to amination.

-

Thiolation: Thiolates can readily displace the chloride to form 2-thioether-substituted quinazolines.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids. This reaction provides a convergent and highly versatile route to complex 2-arylquinazoline scaffolds, which are prevalent in kinase inhibitor drug discovery.

Generic Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.).

-

Solvent and Degassing: Add a solvent system, typically a mixture like DME/water or toluene/ethanol/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery

The quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Compounds like Gefitinib and Erlotinib feature a substituted quinazoline scaffold. This compound serves as a valuable starting material or intermediate for synthesizing analogs of these drugs or for exploring new chemical space around this privileged core. The C2 position allows for the introduction of various aryl groups that can interact with the hinge region of kinase domains, while the C7-methoxy group can influence solubility and metabolic stability.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

-

Signal Word: Warning.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. Avoid generating dust.

First Aid Measures:

-

If Inhaled: Move person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its activated C2-chloro group provides a reliable handle for introducing molecular diversity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, a robust proposed synthesis, and key reactivity patterns to empower researchers in their drug discovery and development endeavors.

References

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

- PubChem. Compound Summary for CID 732214, 2-Chloro-7-methoxy-4-methylquinoline. [Link]

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

- Hošková, K., et al. (2018). Microwave promoted Suzuki cross-coupling reactions of quinazoline halides with aryl boronic acids.

- ResearchGate.

- Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. [Link]

- Zhang, Y., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- de Oliveira, R. B., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1365. [Link]

Sources

Technical Guide: Determining the Solubility of 2-Chloro-7-methoxyquinazoline in Organic Solvents for Drug Development

Abstract